

safety and handling of (S)-2-Amino-2-cyclohexylethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-2-Amino-2-cyclohexylethanol

Cat. No.: B3029948

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **(S)-2-Amino-2-cyclohexylethanol**

Introduction

(S)-2-Amino-2-cyclohexylethanol is a chiral amino alcohol, a class of compounds that serve as invaluable building blocks and synthons in the synthesis of pharmaceuticals and other bioactive molecules.^{[1][2]} Its structural features—a stereocenter, a primary amine, and a primary alcohol—make it a versatile intermediate for creating complex molecular architectures. For researchers and drug development professionals, understanding the nuanced safety and handling requirements of this compound is not merely a matter of regulatory compliance but a foundational pillar of scientific integrity and laboratory safety. Mismanagement of such reagents can lead to compromised experiments, hazardous reactions, and significant health risks.

This guide provides a comprehensive, technically grounded framework for the safe handling, storage, and disposal of **(S)-2-Amino-2-cyclohexylethanol**. Moving beyond a simple checklist, it elucidates the causality behind each protocol, empowering scientists to make informed decisions that ensure both personal safety and the integrity of their research.

Chemical & Physical Identity

A precise understanding of a compound's physical properties is the first step in a thorough risk assessment. The data for **(S)-2-Amino-2-cyclohexylethanol**, summarized below, informs everything from appropriate storage conditions to the selection of personal protective equipment.

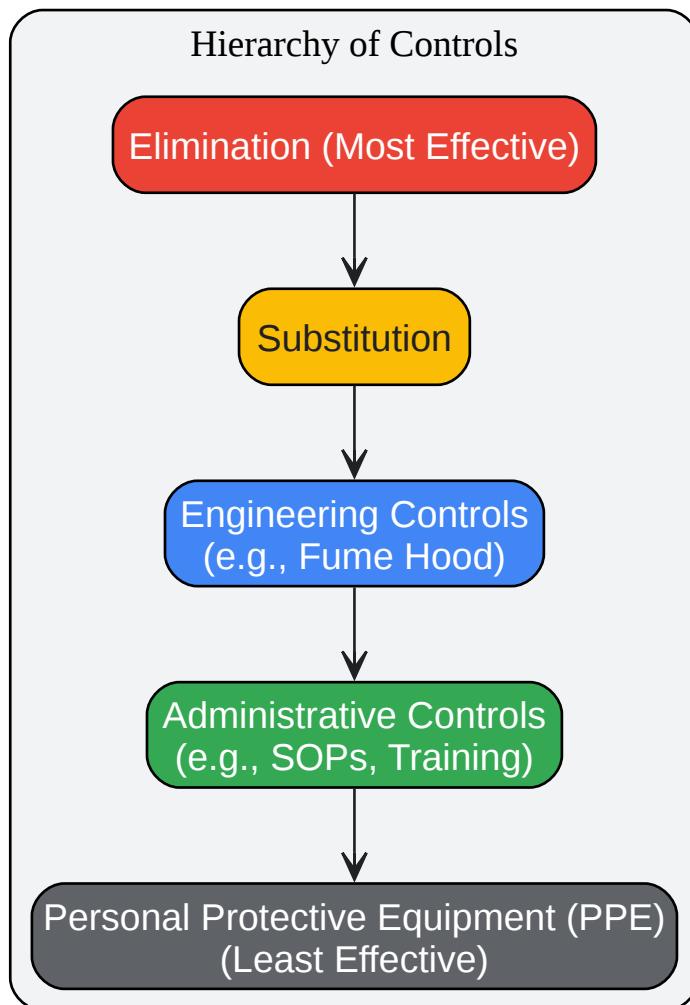
Property	Value	Source(s)
Chemical Name	(S)-2-Amino-2-cyclohexylethanol	[3][4][5]
Synonyms	(S)-Cyclohexylglycinol, L-Cyclohexylglycinol	[4][6][7]
CAS Number	845714-30-9	[3][4][8]
Molecular Formula	C ₈ H ₁₇ NO	[3][6][9]
Molecular Weight	143.23 g/mol	[3][7][9]
Physical Form	Solid	[6]
Boiling Point	~274 °C (Predicted)	[4]
Density	~0.999 g/mL (Predicted)	[4]
pKa	~12.85 (Predicted)	[4]

Hazard Identification and Risk Assessment

While specific toxicological data for the (S)-enantiomer is not extensively published, a robust hazard profile can be constructed from data on its racemate, its (R)-enantiomer, and structurally similar amino alcohols. The primary hazards are associated with irritation and potential harm upon direct contact or ingestion.

Based on analogous compounds, **(S)-2-Amino-2-cyclohexylethanol** is classified as a hazardous chemical. The GHS classification for the closely related (R)-enantiomer indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation. Safety data for other amino alcohols confirms these risks, with some being classified as corrosive and capable of causing severe skin burns and eye damage.[10][11]

GHS Hazard Summary (Based on Analogous Compounds)


Pictogram	GHS07 (Exclamation Mark) [12]
Signal Word	Warning [12]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P260: Do not breathe dust/fume/gas/mist/vapors/spray. [10] P264: Wash skin thoroughly after handling. [10] [13] P280: Wear protective gloves/protective clothing/eye protection/face protection. [10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. [13] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]

Routes of Exposure:

- Inhalation: As a solid, the primary inhalation risk comes from airborne dust during handling. This can cause respiratory tract irritation.
- Skin Contact: Direct contact can cause skin irritation. Prolonged or repeated exposure may lead to dermatitis.[\[10\]](#)
- Eye Contact: The compound is expected to cause serious eye irritation. Direct contact with dust can cause pain, redness, and potential damage.
- Ingestion: Ingestion is harmful.

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is crucial for mitigating exposure. This hierarchy of controls is a foundational concept in laboratory safety.[14]

[Click to download full resolution via product page](#)

Caption: Hierarchy of controls for mitigating chemical hazards.

Engineering Controls: The primary engineering control for handling **(S)-2-Amino-2-cyclohexylethanol** is a certified chemical fume hood.[15][16] This is non-negotiable. The fume hood contains dust and potential vapors, preventing inhalation, which is a primary route of exposure. Ensure the sash is kept at the lowest practical height and that work is conducted at least 6 inches inside the hood. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[17]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards of the compound.

Protection Type	Specific Equipment	Rationale for Use
Eye and Face	Chemical safety goggles conforming to ANSI Z87.1 (or EN166). A full-face shield should be worn over goggles if there is a significant splash risk.	Protects against airborne dust and accidental splashes that can cause serious eye irritation or damage.[10][17]
Hand	Chemical-resistant nitrile or neoprene gloves.	Prevents direct skin contact, which can cause irritation.[13][17] Gloves should be inspected for defects before each use and changed every 30-60 minutes or immediately upon known contact with the chemical.[18]
Body	A chemical-resistant lab coat.	Protects skin and personal clothing from contamination by dust or spills.[10][17] Cloth lab coats are not recommended as they can absorb chemicals, holding them against the skin.[18]
Respiratory	Not typically required when handled within a certified fume hood.	If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with a particle filter may be necessary.[13][19]

Standard Operating Protocol for Handling

This protocol provides a systematic, self-validating workflow for handling solid **(S)-2-Amino-2-cyclohexylethanol**.

4.1. Preparation:

- Review SDS: Before beginning work, thoroughly review the Safety Data Sheet (SDS) for this or a closely related compound.[\[16\]](#)
- Verify Engineering Controls: Confirm that the chemical fume hood is operational and the certification is current. Ensure the pathway to the eyewash station and safety shower is unobstructed.
- Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.
- Don PPE: Put on all required PPE as specified in Section 3 before approaching the chemical storage area.

4.2. Weighing and Dispensing:

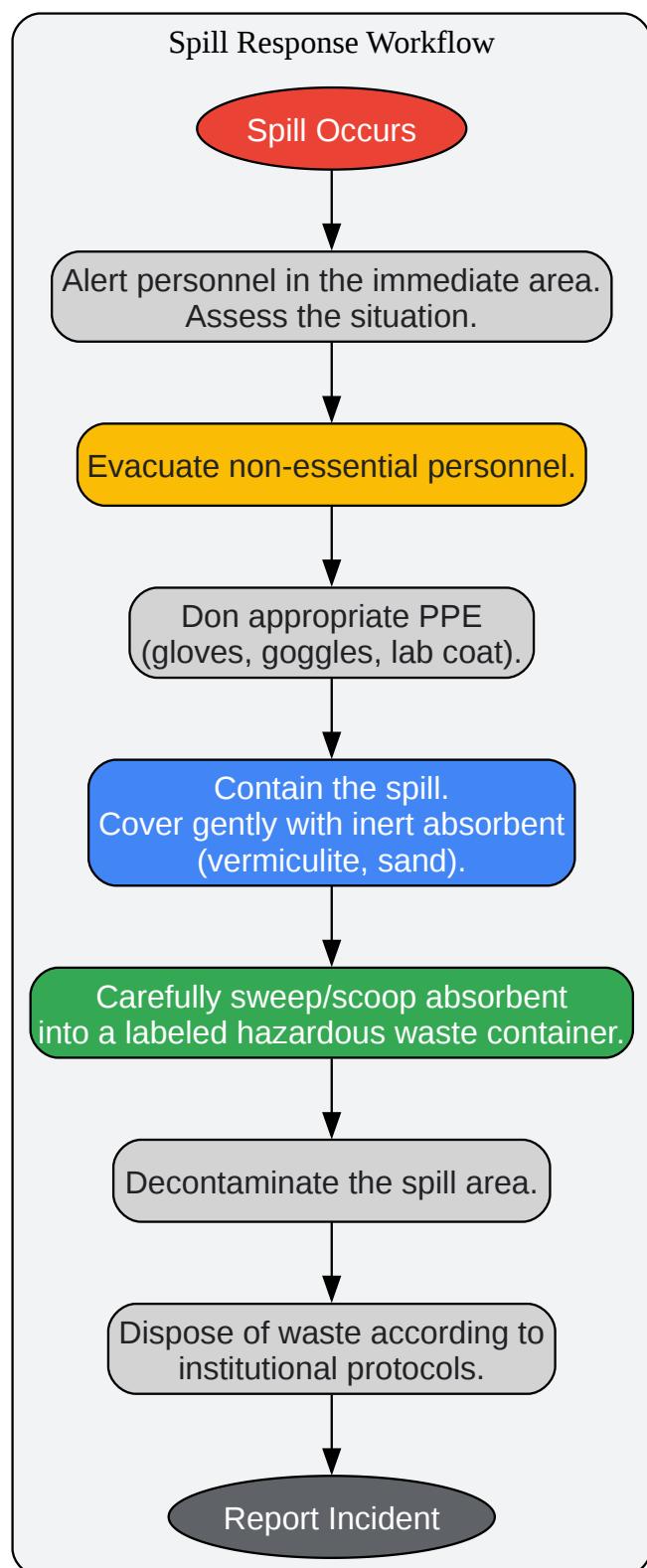
- Location: Conduct all manipulations of the solid compound exclusively inside the chemical fume hood.[\[16\]](#)[\[20\]](#)
- Container Handling: Allow the chemical's container to equilibrate to room temperature before opening to prevent moisture condensation, especially if stored refrigerated.[\[4\]](#)[\[9\]](#)
- Dispensing Technique: Open the container within the fume hood. Use a clean spatula to carefully transfer the desired amount of solid to a weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as dropping or vigorous scraping.[\[21\]](#)
- Closure: Immediately and securely close the source container after dispensing.

4.3. Post-Handling Cleanup:

- Decontaminate Tools: Wipe down spatulas and any other contaminated reusable equipment with a suitable solvent (e.g., isopropanol) and paper towel while still inside the fume hood. Dispose of the contaminated towel as hazardous waste.

- Clean Work Surface: Decontaminate the work surface inside the fume hood.
- Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
- Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[13][20]

Storage and Incompatibility


Proper storage is critical for maintaining the chemical's purity and preventing hazardous situations.

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [13][22] For long-term stability, storage at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][9]
- Incompatible Materials: Segregate **(S)-2-Amino-2-cyclohexylethanol** from the following materials to prevent hazardous reactions:
 - Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
 - Strong Acids, Acid Chlorides, and Acid Anhydrides: The amine group is basic and will undergo a highly exothermic neutralization reaction.[13][19][23]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce its severity.

6.1. Spill Response Protocol: This workflow should be followed in the event of a spill. All labs should have a chemical spill kit readily available.[24]

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for responding to a chemical spill.

- Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate non-essential personnel from the area.[25]
- Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.
- PPE: Before cleaning, don the appropriate PPE as described in Section 3.
- Containment: For a solid spill, gently cover it to prevent dust from becoming airborne. For a solution, surround the spill with an inert absorbent material like vermiculite, dry sand, or a chemical absorbent pad.[25]
- Collection: Carefully sweep the contained material into a suitable container that can be sealed. Label the container clearly as "Hazardous Waste" with the chemical name.[21][25]
- Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent.
- Disposal: Dispose of the sealed container and any contaminated cleaning materials through your institution's Environmental Health and Safety (EHS) office.[24]

6.2. First-Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19][20]
- Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[19][20]
- Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[20]
- Ingestion: Do NOT induce vomiting.[20] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19][20]

Waste Disposal

Chemical waste management is a critical component of the laboratory workflow and is strictly regulated.

- Classification: **(S)-2-Amino-2-cyclohexylethanol** and materials contaminated with it must be treated as hazardous waste.[21]
- Containerization: Collect all waste, including contaminated PPE, weigh boats, and cleaning materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[26] The container must be kept closed except when adding waste.
- Segregation: Do not mix this waste with incompatible waste streams (e.g., strong acids or oxidizers).[26]
- Disposal: Arrange for pickup and disposal through your institution's EHS department. Never dispose of this chemical down the sink or in the regular trash.[13][24][26] The first rinse of an "empty" container must also be collected as hazardous waste.[26]

Conclusion

(S)-2-Amino-2-cyclohexylethanol is a valuable reagent whose utility in drug discovery and chemical synthesis is matched by its potential hazards. A proactive and educated approach to safety is paramount. By understanding the compound's properties, implementing robust engineering controls, consistently using the correct PPE, and adhering to established protocols for handling and emergencies, researchers can mitigate risks effectively. This commitment to safety ensures a secure research environment and upholds the rigorous standards of the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in *E. coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-2-Amino-2-cyclohexylethanol | 845714-30-9 | VIB71430 [biosynth.com]
- 4. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. parchem.com [parchem.com]
- 6. (S)-2-Amino-2-cyclohexylethanol | CymitQuimica [cymitquimica.com]
- 7. (S)-2-Amino-2-cyclohexylethanol - CAS:845714-30-9 - Sunway Pharm Ltd [3wpharm.com]
- 8. (S)-2-AMINO-2-CYCLOHEXYL-ETHANOL | 845714-30-9 [chemicalbook.com]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. tcichemicals.com [tcichemicals.com]
- 12. (S)-2-(Boc-amino)-2-cyclohexylethanol 95% | CAS: 107202-39-1 | AChemBlock [achemblock.com]
- 13. fishersci.com [fishersci.com]
- 14. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. youtube.com [youtube.com]
- 16. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pppmag.com [pppmag.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. fishersci.com [fishersci.com]
- 23. nj.gov [nj.gov]
- 24. chemistry.osu.edu [chemistry.osu.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- To cite this document: BenchChem. [safety and handling of (S)-2-Amino-2-cyclohexylethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029948#safety-and-handling-of-s-2-amino-2-cyclohexylethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com